molecular formula C6H11NO3 B12858125 Methyl 2-methyloxazolidine-2-carboxylate

Methyl 2-methyloxazolidine-2-carboxylate

Cat. No.: B12858125
M. Wt: 145.16 g/mol
InChI Key: CYOJXCNQVBUUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyloxazolidine-2-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring (containing one oxygen and one nitrogen atom) substituted with a methyl ester group. The methyl ester group enhances solubility in organic solvents, a trait common to many esters, as seen in methyl salicylate and other volatile organic compounds (VOCs) .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-methyl-1,3-oxazolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)7-3-4-10-6/h7H,3-4H2,1-2H3

InChI Key

CYOJXCNQVBUUML-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyloxazolidine-2-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction typically proceeds under mild conditions and yields the target product in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloxazolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 2-methyloxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Oxazolidine Derivatives

Unlike oxazolidinones (e.g., Linezolid, an antibiotic), which contain a lactam ring, Methyl 2-methyloxazolidine-2-carboxylate has a non-aromatic, saturated oxazolidine ring. However, the ester group may render it more reactive toward nucleophiles than non-esterified oxazolidines.

Methyl Esters

Methyl esters, such as methyl salicylate (a VOC) and methyl 2-cyanoacrylate, share the ester functional group but differ in backbone structure. Key comparisons include:

Property This compound Methyl Salicylate Methyl 2-Cyanoacrylate
Molecular Weight ~145.16 g/mol (estimated) 152.15 g/mol 111.10 g/mol
Primary Use Synthetic intermediate Fragrance, analgesic Adhesive
Reactivity Moderate (ester hydrolysis) High (phenolic ester) Extreme (anionic polymerization)
Safety Considerations Likely requires standard ester handling Low toxicity Severe skin adhesion risks

The ester group in this compound likely confers intermediate volatility, similar to methyl salicylate, but lower than smaller esters like methyl acetate .

Physicochemical Properties

While direct data is unavailable, methyl esters generally exhibit:

  • Boiling Points : 150–200°C (higher than alcohols, lower than carboxylic acids) .
  • Solubility : Miscible with polar aprotic solvents (e.g., DMSO, acetone), aligning with trends observed in methyl salicylate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.